molecular formula C18H22F2N4 B6457588 4-(difluoromethyl)-6-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-methylpyrimidine CAS No. 2548978-54-5

4-(difluoromethyl)-6-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-methylpyrimidine

Cat. No.: B6457588
CAS No.: 2548978-54-5
M. Wt: 332.4 g/mol
InChI Key: QAYDKMVEWFHBMU-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-6-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-methylpyrimidine is a pyrimidine derivative featuring a difluoromethyl group at the 4-position, a 2-methyl substituent on the pyrimidine ring, and a piperazine moiety substituted with a 2,3-dimethylphenyl group. This structural framework is commonly associated with modulation of ion channels (e.g., TRPC6) and receptor binding, as seen in related compounds . The difluoromethyl group enhances metabolic stability and electron-withdrawing properties, while the 2,3-dimethylphenylpiperazine substituent likely contributes to receptor specificity .

Properties

IUPAC Name

4-(difluoromethyl)-6-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F2N4/c1-12-5-4-6-16(13(12)2)23-7-9-24(10-8-23)17-11-15(18(19)20)21-14(3)22-17/h4-6,11,18H,7-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAYDKMVEWFHBMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C3=NC(=NC(=C3)C(F)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(difluoromethyl)-6-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-methylpyrimidine (CAS Number: 2770595-38-3) is a pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

  • Molecular Formula : C18H22F2N4
  • Molecular Weight : 298.4 g/mol
  • Structure : The compound features a piperazine moiety linked to a difluoromethyl-substituted pyrimidine.

The biological activity of this compound is primarily associated with its interaction with various receptors and enzymes. Notably, it has shown potential as an antagonist for certain neurotransmitter receptors, which may contribute to its pharmacological effects.

  • Receptor Interaction : The piperazine ring is known to interact with dopamine and serotonin receptors, suggesting potential applications in neuropharmacology.
  • Enzyme Inhibition : Preliminary studies indicate that it may inhibit dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis, which is crucial for rapidly dividing cells.

Antidepressant and Anxiolytic Effects

Research indicates that derivatives of this compound may exhibit antidepressant and anxiolytic properties through modulation of serotonergic pathways. A study highlighted the efficacy of similar piperazine derivatives in reducing anxiety-like behaviors in animal models, suggesting that this compound could have comparable effects.

Antimicrobial Activity

Preliminary tests have shown that compounds with similar structures possess antimicrobial properties. The presence of the difluoromethyl group may enhance lipophilicity and cellular uptake, potentially improving efficacy against bacterial strains.

Case Studies

StudyFindings
Umesha et al. (2009)Investigated the inhibition of DHODH by various pyrimidine derivativesFound significant inhibition in cell-based assays, indicating potential for immunosuppressive applications.
Goulioukina et al. (2016)Evaluated antimicrobial activity of related compoundsDemonstrated potent antibacterial effects against several pathogens, supporting further investigation into this compound's potential as an antimicrobial agent.

Research Findings

Recent studies have focused on the synthesis and evaluation of various analogs of this compound to optimize its biological activity. The following findings are notable:

  • In Vitro Studies : Compounds similar to this compound have been tested for their ability to inhibit viral replication and bacterial growth.
  • Structure-Activity Relationship (SAR) : Research indicates that modifications to the piperazine or pyrimidine moieties can significantly affect biological activity, highlighting the importance of structural optimization in drug design.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related pyrimidine and piperazine derivatives:

Compound Name / ID Molecular Weight CLogP Key Structural Features Biological Activity/Application Reference
Target : 4-(Difluoromethyl)-6-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-methylpyrimidine ~388 (estimated) ~3.0 Difluoromethyl, 2-methylpyrimidine, 2,3-dimethylphenylpiperazine TRPC6 modulation (inferred from analogs)
Compound F : (3-{2-cyclopropyl-6-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrimidin-4-yl}cyclobutyl)amine dihydrochloride 450.41 2.53 Cyclopropyl, cyclobutylamine, 2,3-dimethylphenylpiperazine Multidrug transporter (P-glycoprotein) inhibition
PPZ2 : 2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-N-(2-ethoxyphenyl)acetamide 352.44 3.2 Acetamide, 2-ethoxyphenyl, 2,3-dimethylphenylpiperazine TRPC3/6/7 activation (DAG-dependent)
Compound 22 : N-[(4-Chlorophenyl)carbamoyl]-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-pyridinesulfonamide 513.99 3.8 Sulfonamide, 4-chlorophenyl, 2,5-dimethylphenylpiperazine Synthetic intermediate (antimicrobial?)
WJ111-11 : 4-[4-(Difluoromethyl)pyrimidin-5-yl]-triazinyl-piperazine conjugate 734.72 2.8 Difluoromethyl, triazine, morpholine, piperazine PROTAC-based drug candidate

Key Observations :

  • The 2,3-dimethylphenylpiperazine group is a recurring motif in TRPC modulators (e.g., PPZ2) and P-glycoprotein inhibitors (Compound F), suggesting its role in enhancing lipophilicity and target engagement .
  • The difluoromethyl group in the target compound and WJ111-11 improves metabolic stability compared to non-fluorinated analogs .

Q & A

Q. What are the recommended synthetic routes for 4-(difluoromethyl)-6-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-methylpyrimidine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

  • Stepwise Synthesis: Begin with constructing the pyrimidine core via cyclocondensation of β-diketones or amidines. Introduce the difluoromethyl group early to avoid steric hindrance from the bulky piperazine substituent. For example, highlights similar pyrimidine derivatives synthesized via nucleophilic substitution on pre-functionalized pyrimidine intermediates .
  • Piperazine Coupling: React 4-(2,3-dimethylphenyl)piperazine with a halogenated pyrimidine intermediate (e.g., 6-chloro-4-(difluoromethyl)-2-methylpyrimidine) under reflux in anhydrous DMF, using K₂CO₃ as a base. Monitor reaction progress via TLC or HPLC (as in , which specifies purity assessment protocols) .
  • Purification: Use column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures. Purity should be validated by HPLC (>95%, per ) and NMR .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the molecular structure and conformational dynamics of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Assign peaks for the difluoromethyl group (δ ~5.5–6.0 ppm for ¹H; δ ~110–120 ppm for ¹³C, split due to coupling with fluorine). The piperazine ring protons appear as multiplets (δ ~2.5–3.5 ppm) .
    • 19F NMR: Confirm the presence of the CF₂H group (δ ~-120 to -130 ppm) .
  • X-ray Crystallography: Resolve the crystal structure to analyze bond angles, dihedral angles, and intermolecular interactions (e.g., hydrogen bonds or π-π stacking). details how pyrimidine derivatives exhibit planar conformations with torsional angles <15° between aromatic rings, which can influence bioavailability .

Advanced Research Questions

Q. How does the difluoromethyl group influence the compound’s pharmacokinetic properties, and what in vitro assays are suitable for evaluating metabolic stability?

Methodological Answer:

  • Role of CF₂H: The difluoromethyl group enhances metabolic stability by resisting oxidative degradation (compared to CH₃). It also increases lipophilicity (logP), improving membrane permeability. This is corroborated by , where trifluoromethyl groups in similar compounds improve pharmacokinetic profiles .
  • Assays:
    • Microsomal Stability: Incubate the compound with liver microsomes (human/rat) and measure remaining parent compound via LC-MS.
    • CYP450 Inhibition: Use fluorogenic substrates to assess CYP3A4/2D6 inhibition, critical for predicting drug-drug interactions.
    • Plasma Protein Binding: Employ equilibrium dialysis or ultrafiltration to quantify free vs. bound fractions .

Q. How can researchers resolve contradictions in reported biological activities of structurally related pyrimidine derivatives?

Methodological Answer:

  • Data Triangulation:
    • Structural Variants: Compare substituent effects (e.g., shows chlorophenyl vs. methoxyphenyl groups altering antifungal activity in pyrimidine derivatives) .
    • Assay Conditions: Standardize protocols (e.g., cell lines, incubation times) to minimize variability. For example, notes that hydrogen bonding patterns in crystal structures can affect solubility and bioactivity .
  • Meta-Analysis: Use computational tools (e.g., molecular docking) to correlate structural features (e.g., piperazine ring flexibility) with target binding affinities. highlights the use of PubChem-derived SMILES strings for virtual screening .

Q. What strategies are effective for identifying and characterizing polymorphic forms of this compound, and how do they impact solubility?

Methodological Answer:

  • Polymorph Screening:
    • Solvent Evaporation: Recrystallize from diverse solvents (e.g., acetone, DMSO) to induce different crystal forms.
    • Thermal Analysis: Use DSC/TGA to detect melting point variations and phase transitions.
  • Impact on Solubility:
    • demonstrates that polymorphs of pyrimidine derivatives can exhibit solubility differences >10-fold due to hydrogen bonding (e.g., metastable forms with higher entropy dissolve faster) .
    • Pair Powder X-ray Diffraction (PXRD) with dissolution testing to correlate crystal packing (e.g., herringbone vs. layered structures) with dissolution rates .

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